4-Nitro-2-pyridinemethanamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

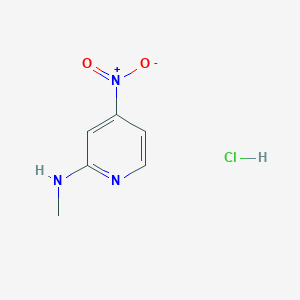

(4-Nitro-pyridin-2-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a nitro group at the 4-position of the pyridine ring and a methylamine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride typically involves the nitration of 2-methylpyridine followed by the reduction of the nitro group to form the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt. The reaction conditions for each step are as follows:

Nitration: 2-methylpyridine is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature of 0-5°C to introduce the nitro group at the 4-position.

Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Nitro-pyridin-2-yl)-methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(4-Nitro-pyridin-2-yl)-methylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

- (4-Nitro-pyridin-2-yl)-amine

- (4-Nitro-pyridin-2-yl)-methylamine

- (4-Nitro-pyridin-2-yl)-ethylamine

Uniqueness

(4-Nitro-pyridin-2-yl)-methylamine hydrochloride is unique due to the presence of both a nitro group and a methylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Biological Activity

4-Nitro-2-pyridinemethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate potency against these pathogens .

Anti-leishmanial Activity

A notable study investigated the anti-leishmanial effects of compounds similar to this compound. In vitro assays demonstrated that these compounds effectively reduced the viability of Leishmania infantum promastigotes. In vivo tests on Balb/c mice showed a significant reduction in parasite burden (approximately 99% reduction) when administered at a dosage of 5 mg/kg/day for ten days . This suggests potential for developing therapeutic agents against leishmaniasis.

Cytotoxicity and Cancer Research

Cytotoxicity studies have been conducted to assess the effects of this compound on cancer cell lines. The compound was tested against various human cancer cell lines, including breast and lung cancer cells, with results indicating IC50 values ranging from 20 to 100 µM. These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action and potential as an anticancer drug .

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular DNA. Studies utilizing viscosity measurements and thermal denaturation assays indicate that the compound can intercalate into DNA, leading to nuclease activity in the presence of metal ions such as copper . This interaction may contribute to its cytotoxic effects on cancer cells.

Case Studies

| Study | Year | Focus | Key Findings |

|---|---|---|---|

| In vitro anti-leishmanial activity | 2009 | Leishmania infantum | Significant reduction in parasite burden in vitro and in vivo models |

| Antimicrobial efficacy | 2021 | Bacterial strains | Moderate potency against Gram-positive and Gram-negative bacteria |

| Cytotoxicity assessment | 2023 | Cancer cell lines | IC50 values between 20-100 µM indicating potential anticancer activity |

Properties

Molecular Formula |

C6H8ClN3O2 |

|---|---|

Molecular Weight |

189.60 g/mol |

IUPAC Name |

N-methyl-4-nitropyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H7N3O2.ClH/c1-7-6-4-5(9(10)11)2-3-8-6;/h2-4H,1H3,(H,7,8);1H |

InChI Key |

SQWNJQGKSBUYMX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CC(=C1)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.